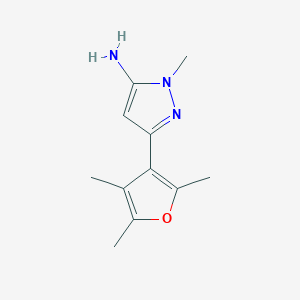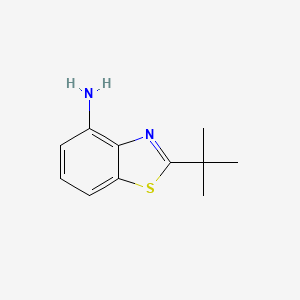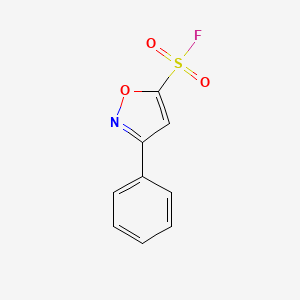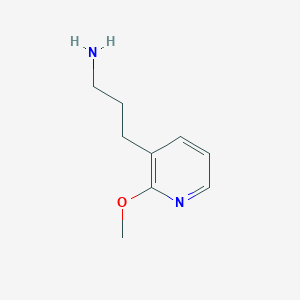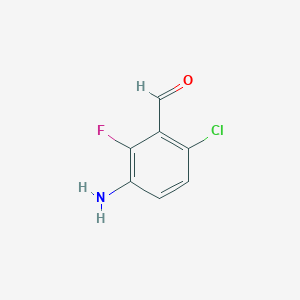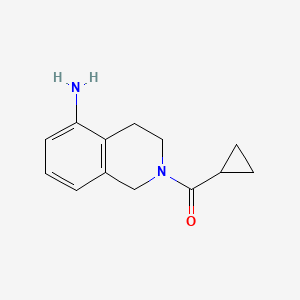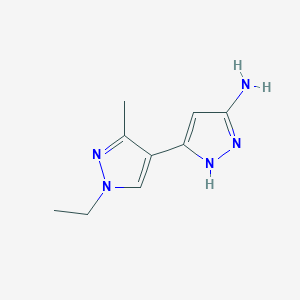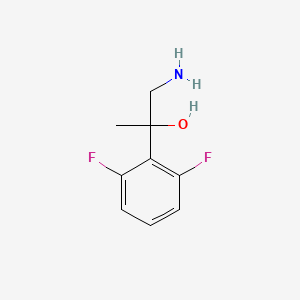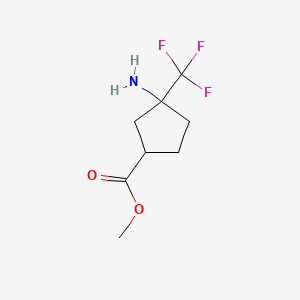
(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine is an organic compound that features a thiophene ring substituted with a chlorine atom and an amine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine typically involves the following steps:
Halogenation: Thiophene is chlorinated to introduce the chlorine atom at the 5-position.
Amination: The chlorinated thiophene undergoes a reaction with an appropriate amine source to introduce the amine group at the ethan-1-amine position.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiophene ring or the amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a biological response. The pathways involved would be specific to the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(5-bromothiophen-3-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1S)-1-(5-fluorothiophen-3-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(1S)-1-(5-chlorothiophen-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine or fluorine analogs.
Propiedades
Fórmula molecular |
C6H8ClNS |
|---|---|
Peso molecular |
161.65 g/mol |
Nombre IUPAC |
(1S)-1-(5-chlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3/t4-/m0/s1 |
Clave InChI |
SAQCVDJQOQOHIT-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C1=CSC(=C1)Cl)N |
SMILES canónico |
CC(C1=CSC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


